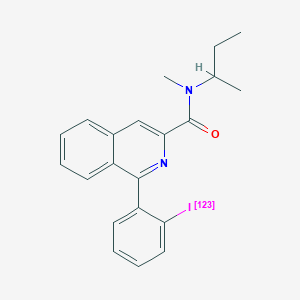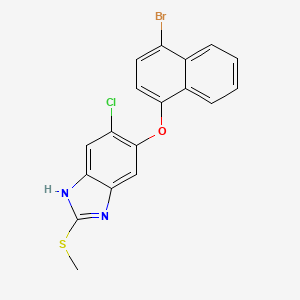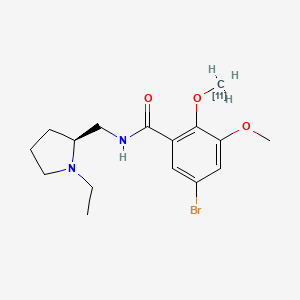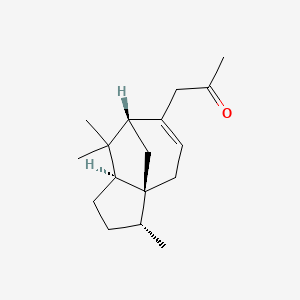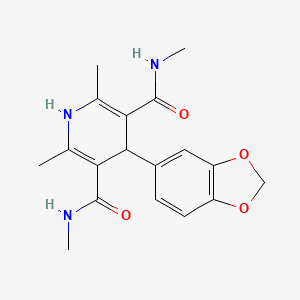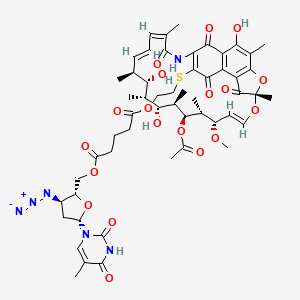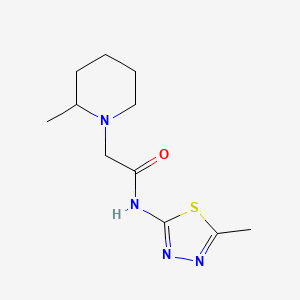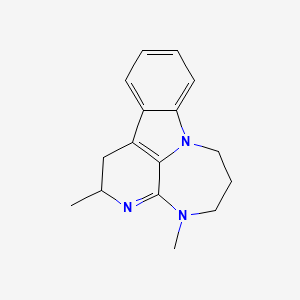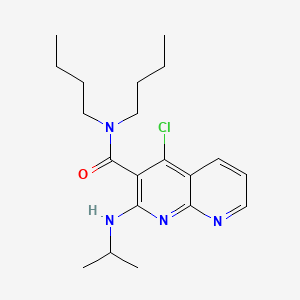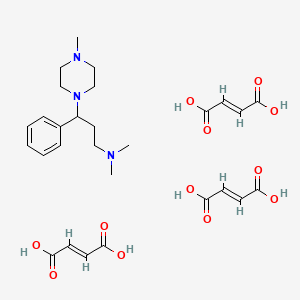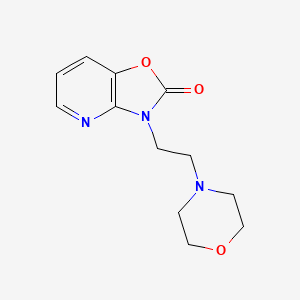
Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(2-(4-morpholinyl)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(2-(4-morpholinyl)ethyl)- is a heterocyclic compound that features an oxazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxazolo(4,5-b)pyridin-2(3H)-one, 3-(2-(4-morpholinyl)ethyl)- typically involves the construction of the oxazole and pyridine rings followed by their fusion. One common method involves the use of palladium-catalyzed direct C–H bond functionalization. This method allows for the selective construction and functionalization of the tricyclic scaffold, preserving the chlorine atom on the pyridine moiety, which offers a late-stage substitution site for further drug design .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.
Analyse Des Réactions Chimiques
Types of Reactions
Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(2-(4-morpholinyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of (hetero)aryl-substituted derivatives, which may have different biological activities.
Applications De Recherche Scientifique
Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(2-(4-morpholinyl)ethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Due to its structural features, it is explored for its potential as a therapeutic agent in drug design.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of oxazolo(4,5-b)pyridin-2(3H)-one, 3-(2-(4-morpholinyl)ethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific biological context in which the compound is used. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-pyrrolo(2,3-b)pyridine: This compound shares a similar pyridine ring structure but differs in the fused heterocyclic ring, which is a pyrrole instead of an oxazole.
Oxazolo(5’,4’4,5)pyrano(2,3-b)pyridine: This compound has a similar oxazole-pyridine fusion but includes an additional pyrano ring.
Uniqueness
Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(2-(4-morpholinyl)ethyl)- is unique due to its specific ring fusion and the presence of the morpholinyl ethyl group, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for drug design and other scientific research applications.
Propriétés
Numéro CAS |
139774-80-4 |
|---|---|
Formule moléculaire |
C12H15N3O3 |
Poids moléculaire |
249.27 g/mol |
Nom IUPAC |
3-(2-morpholin-4-ylethyl)-[1,3]oxazolo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C12H15N3O3/c16-12-15(5-4-14-6-8-17-9-7-14)11-10(18-12)2-1-3-13-11/h1-3H,4-9H2 |
Clé InChI |
FTNDZQVIQZUANZ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCN2C3=C(C=CC=N3)OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


